molecular formula C7H12O5 B096919 (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol CAS No. 15814-56-9

(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol

Cat. No. B096919
CAS RN: 15814-56-9
M. Wt: 176.17 g/mol
InChI Key: LYLSUYCOHWVOFS-VEIUFWFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol, also known as MDO, is a bicyclic ether derivative that has been synthesized and studied for its potential use in various scientific research applications. This compound has a unique structure that makes it a promising candidate for use in the development of new drugs and therapies.

Mechanism Of Action

The mechanism of action of (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol is not well understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the development and progression of various diseases.

Biochemical And Physiological Effects

(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol in lab experiments is its unique structure, which makes it a promising candidate for the development of new drugs and therapies. However, one limitation is that the mechanism of action of (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol is not well understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research involving (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol. One area of interest is the development of new drugs and therapies based on the structure of (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol. Another area of interest is the study of the mechanism of action of (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol, which could lead to a better understanding of its potential uses in the treatment of various diseases. Additionally, more research is needed to determine the safety and efficacy of (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol in humans.

Synthesis Methods

The synthesis of (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol involves the reaction of 2,3-dimethoxytetrahydrofuran with formaldehyde and a Lewis acid catalyst. This reaction produces a mixture of diastereomers, which can be separated and purified using chromatography techniques.

Scientific Research Applications

(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol has been studied for its potential use in a variety of scientific research applications. One area of interest is its use in the development of new drugs for the treatment of various diseases. (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol has been shown to have antitumor activity in vitro, and it has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

CAS RN

15814-56-9

Product Name

(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

(1R,3S,4S,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol

InChI

InChI=1S/C7H12O5/c1-10-7-5(9)6-4(8)3(12-7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+,7+/m1/s1

InChI Key

LYLSUYCOHWVOFS-VEIUFWFVSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H]2[C@@H]([C@H](O1)CO2)O)O

SMILES

COC1C(C2C(C(O1)CO2)O)O

Canonical SMILES

COC1C(C2C(C(O1)CO2)O)O

synonyms

1-O-Methyl-3,6-anhydro-α-D-mannopyranose

Origin of Product

United States

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